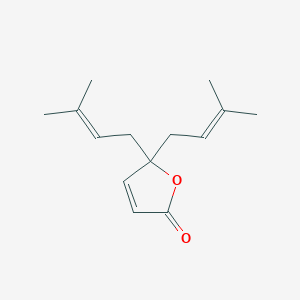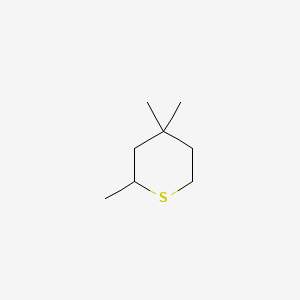
2,4,4-Trimethylthiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-Trimethylthiane is an organic compound belonging to the class of thianes, which are sulfur-containing heterocyclic compounds The structure of this compound consists of a six-membered ring with three methyl groups attached at the 2nd and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethylthiane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2,4,4-trimethylpentan-2-ol with sulfur can yield this compound through a cyclization process. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of 2,4,4-trimethyl-2-pentene in the presence of a sulfur source. This process can be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethylthiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The methyl groups in this compound can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2,4,4-Trimethylthiane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound can be used in studies involving sulfur metabolism and its role in biological systems.
Medicine: Research into potential therapeutic applications, such as its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethylthiane involves its interaction with molecular targets and pathways. The sulfur atom in the compound can form bonds with various substrates, leading to the formation of new chemical entities. These interactions can affect biological pathways, such as enzyme activity and signal transduction, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,4,4-Trimethylpentane: A hydrocarbon with a similar structure but lacking the sulfur atom.
2,4,4-Trimethyl-2-pentene: An unsaturated hydrocarbon with a double bond.
2,4,4-Trimethylthiane-1-oxide: An oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of the sulfur atom in its structure, which imparts distinct chemical properties compared to its hydrocarbon analogs
Properties
CAS No. |
62717-96-8 |
|---|---|
Molecular Formula |
C8H16S |
Molecular Weight |
144.28 g/mol |
IUPAC Name |
2,4,4-trimethylthiane |
InChI |
InChI=1S/C8H16S/c1-7-6-8(2,3)4-5-9-7/h7H,4-6H2,1-3H3 |
InChI Key |
SGNYELJNNWONRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCS1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-10-(trifluoromethyl)-12H-benzo[a]phenothiazin-5-ol](/img/structure/B14526056.png)
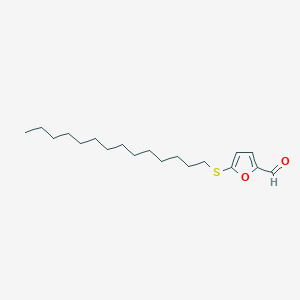
![N-[4-Methyl-2-(2-oxopropyl)phenyl]acetamide](/img/structure/B14526068.png)
![2-{[2-(Dimethylamino)ethoxy]carbonyl}benzoate](/img/structure/B14526072.png)
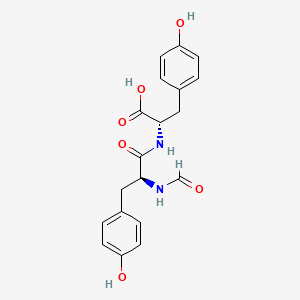
methanone](/img/structure/B14526079.png)
![1-Hexanol, 6-[(1,1-dimethylethyl)thio]-](/img/structure/B14526082.png)
![5-Amino-3-methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14526084.png)
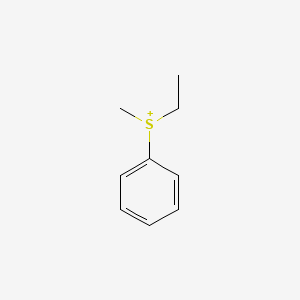
![Ethyl 4-[3-(4-methoxyphenyl)acryloyl]benzoate](/img/structure/B14526095.png)
![2-[3-(2-Oxopyridin-1(2H)-yl)propyl]-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14526113.png)
![9-[4-(3-Aminopropyl)-2,5-dimethoxyphenyl]nonan-1-amine](/img/structure/B14526128.png)
![1-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propan-2-ol](/img/structure/B14526132.png)
